3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and has been found to exhibit high affinity and potency for the cannabinoid receptors in the brain.
Scientific Research Applications
Molecular and Electronic Properties Analysis
The study by Beytur and Avinca (2021) elaborates on the molecular, electronic, and spectroscopic analysis of heterocyclic compounds similar to 3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one, focusing on their nonlinear optical properties and molecular vibrations. Through experimental and theoretical approaches, including DFT calculations, this research provides insights into the electronic properties and potential applications in materials science, particularly in the development of new optical materials with tailored properties (Beytur & Avinca, 2021).
Synthesis and Selective Receptor Antagonism
Another relevant study by Jiang et al. (1997) investigates the structure-activity relationships of related dihydropyridine derivatives, highlighting their role as selective antagonists at A3 adenosine receptors. This research could be indicative of the therapeutic potentials of similar compounds, including this compound, in developing targeted treatments for various diseases (Jiang et al., 1997).
Fluorescence Enhancement Studies
The work by Yang, Chiou, and Liau (2002) on the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, termed the "amino conjugation effect," provides insights into the photophysical behavior of compounds structurally related to this compound. Their findings suggest potential applications in designing fluorescent probes and materials with enhanced optical properties (Yang, Chiou, & Liau, 2002).
Thermosensitive Polymeric Materials
Sugi et al. (2006) explore the synthesis of novel water-soluble poly(m-benzamide)s exhibiting thermosensitivity in aqueous solutions. Such polymers, derived from monomers akin to this compound, could have significant implications for the development of smart materials and drug delivery systems that respond to temperature changes (Sugi et al., 2006).
Optical Properties of Poly(p-benzamide)s
Research by Takagi et al. (2013) on the synthesis and optical properties of poly(p-benzamide)s, incorporating oligothiophene through an alkylene spacer, can be linked to the broader study of compounds like this compound. These polymers demonstrate unique optical behaviors, suggesting applications in optoelectronic devices and materials science (Takagi et al., 2013).
properties
IUPAC Name |
(E)-3-[(4-methylphenyl)methylamino]-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)11-16-9-8-14(17)15-3-2-10-18-15/h2-10,16H,11H2,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZATUSPXHHXDQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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